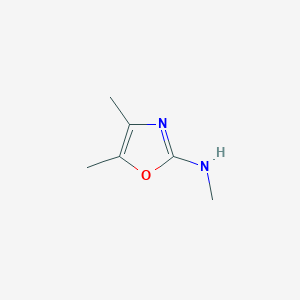

N,4,5-Trimethyloxazol-2-amine

Description

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

N,4,5-trimethyl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C6H10N2O/c1-4-5(2)9-6(7-3)8-4/h1-3H3,(H,7,8) |

InChI Key |

VHDGXEDVFWLGPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)NC)C |

Origin of Product |

United States |

Preparation Methods

Halomethyloxazole Intermediates

Alternative routes employ 2-(halomethyl)-4,5-dimethyloxazoles as intermediates. For instance, 2-(chloromethyl)-4,5-dimethyloxazole reacts with methylamine in the presence of a base like potassium carbonate, yielding the target compound through nucleophilic substitution.

Example Protocol :

- Synthesis of 2-(Chloromethyl)-4,5-dimethyloxazole : Chloroacetylation of 4,5-dimethyloxazole-2-carboxylic acid followed by decarboxylation.

- Amination : Reaction with methylamine (2.0 equiv) in acetonitrile at 60°C for 12 hours.

Cyclocondensation Approaches

Ring-Closing Strategies

Cyclocondensation of α-amino ketones with methyl isocyanide offers a pathway to construct the oxazole ring while introducing the N-methyl group. For example, condensation of 3-amino-2-butanone with methyl isocyanide under acidic conditions generates the oxazole core with inherent methyl substituents.

Mechanistic Insight :

- Formation of Iminium Intermediate : Protonation of methyl isocyanide facilitates nucleophilic attack by the α-amino ketone.

- Cyclization : Intramolecular dehydration forms the oxazole ring.

Limitations : Low regioselectivity for polysubstituted oxazoles necessitates stringent reaction optimization.

Reductive Amination Strategies

Ketone-to-Amine Conversion

Reductive amination of 2-oxo-4,5-dimethyloxazole with methylamine and a reducing agent like sodium cyanoborohydride (NaBH₃CN) provides a mild route to the target amine. The reaction proceeds via imine formation followed by reduction.

Optimized Conditions :

- Catalyst : None required

- Solvent : Methanol, room temperature

- Yield : ~50–65% (extrapolated from similar systems).

Advanced Functionalization Techniques

Gabriel Synthesis

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Alkylation | Simplicity, fewer steps | Over-alkylation risk | 60–70% |

| Halomethyloxazole Route | High regioselectivity | Multi-step synthesis | 50–65% |

| Reductive Amination | Mild conditions | Requires pre-existing ketone | 50–65% |

| Gabriel Synthesis | Avoids over-alkylation | Lengthy procedure | 40–55% |

Chemical Reactions Analysis

Types of Reactions: N,4,5-Trimethyloxazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as heating or the use of catalysts.

Major Products: The major products formed from these reactions include substituted oxazoles, reduced heterocycles, and various functionalized derivatives that can be further utilized in different applications.

Scientific Research Applications

N,4,5-Trimethyloxazol-2-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with therapeutic potential.

Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which N,4,5-Trimethyloxazol-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Oxazole: The parent compound with a similar structure but without the methyl groups.

Thiazole: A related heterocycle with sulfur instead of oxygen.

Imidazole: Another five-membered ring with two nitrogen atoms.

Comparison: N,4,5-Trimethyloxazol-2-amine is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. Compared to oxazole, the methyl groups provide steric hindrance and electronic effects that can alter the compound’s properties. Thiazole and imidazole have different heteroatoms, leading to variations in their chemical behavior and applications.

Biological Activity

N,4,5-Trimethyloxazol-2-amine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with three methyl groups at the 4, 5, and nitrogen positions. Its molecular formula is , and it exhibits properties characteristic of oxazole derivatives, which are known for their biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Signal Transduction Modulation : The compound may modulate signaling pathways related to inflammation and immune response. For instance, it has been observed to influence the expression of cytokines such as TNF-α.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties:

- Antibacterial : Studies indicate that it possesses activity against a range of Gram-positive and Gram-negative bacteria.

- Antifungal : The compound has also demonstrated antifungal effects against common pathogens.

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound:

- Cell Proliferation Inhibition : It has been shown to inhibit the growth of various cancer cell lines in vitro. For example, it reduced the viability of A549 lung cancer cells significantly.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |

| Jurkat (Leukemia) | 12.5 | Cell cycle arrest |

| MCF7 (Breast Cancer) | 20.0 | Inhibition of proliferation |

Immunomodulatory Effects

The compound may also modulate immune responses:

- Cytokine Production : It can influence the production of cytokines in immune cells, enhancing or suppressing their activity depending on the context.

Case Studies

- In Vitro Studies : A study evaluated the effects of this compound on human peripheral blood lymphocytes. The results indicated a dose-dependent inhibition of lymphocyte proliferation induced by phytohemagglutinin A.

- Animal Models : In vivo studies demonstrated that administration of this compound resulted in reduced tumor growth in xenograft models of cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.